Ethyl 2-bromobutanoate (CAS 533-68-6) is a highly reactive alpha-bromo ester utilized as a bifunctional building block in pharmaceutical and agrochemical manufacturing. Characterized by a labile bromine atom adjacent to an ethyl-substituted ester carbonyl, it serves as a primary electrophile in S-alkylation, N-alkylation, and Reformatsky reactions. Its core procurement value lies in its ability to efficiently transfer an alpha-ethyl carboxylate moiety into complex scaffolds under mild conditions. This specific structural contribution is essential for synthesizing downstream active pharmaceutical ingredients (APIs), such as modified pyrrolizidine alkaloids and carbonic anhydrase inhibitors, where the precise steric bulk of the alpha-ethyl group governs target binding affinity and lipophilicity [1].
Generic substitution of ethyl 2-bromobutanoate with closely related alpha-halo esters leads to immediate process failures and structural misalignments. Using shorter-chain analogs like ethyl 2-bromopropionate fundamentally alters the final molecular architecture, eliminating the ethyl side-chain required for specific API receptor interactions. Conversely, substituting with bulkier aliphatic analogs, such as ethyl 2-bromo-3-methylbutanoate, introduces severe steric hindrance at the alpha carbon, which can collapse S-alkylation yields by over 50% and necessitate aggressive heating that degrades sensitive substrates [1]. Furthermore, replacing the bromide leaving group with a chloride (e.g., ethyl 2-chlorobutanoate or ethyl chloroacetate) drastically reduces the electrophilicity of the alpha carbon, often stalling mild-condition reactions completely or requiring the costly addition of stoichiometric iodide catalysts to force conversion [2].
In the synthesis of thiazolone-benzenesulphonamide inhibitors, the choice of alpha-bromo ester dictates the cyclization efficiency. Ethyl 2-bromobutanoate achieves a 77% yield under mild conditions (room temperature, 20 hours). In contrast, substituting with the bulkier isopropyl analog, ethyl 2-bromo-3-methylbutanoate, causes a severe steric penalty, dropping the yield to 26% despite requiring harsher conditions (40 °C, 36 hours) [1].
| Evidence Dimension | S-alkylation and cyclization yield |
| Target Compound Data | 77% yield (RT, 20 h) |
| Comparator Or Baseline | Ethyl 2-bromo-3-methylbutanoate (26% yield at 40 °C, 36 h) |
| Quantified Difference | 51% absolute higher yield under milder conditions |
| Conditions | Reaction with 1-(4-aminophenyl)thiourea in DMF |
Demonstrates that this compound optimally installs an alpha-alkyl chain without the severe yield collapse associated with bulkier branched analogs, ensuring scalable API manufacturing.
For atom-economical, solvent-free radical additions to alkenes, ethyl 2-bromobutanoate demonstrates superior reactivity compared to its methyl-substituted counterpart. When reacted with methyl 10-undecenoate using copper and sodium iodide, ethyl 2-bromobutanoate delivers a 72% yield of the corresponding substituted gamma-lactone. Under identical conditions, ethyl 2-bromopropionate yields only 60% [1].
| Evidence Dimension | Gamma-lactone yield via radical addition |
| Target Compound Data | 72% yield |
| Comparator Or Baseline | Ethyl 2-bromopropionate (60% yield) |
| Quantified Difference | 12% absolute increase in product yield |
| Conditions | Copper-initiated, solvent-free reaction at 120 °C for 3 hours |
Validates the compound as a highly efficient precursor for solvent-free lactone synthesis, directly improving throughput and reducing waste in green chemistry workflows.
In the enantioselective synthesis of pyrrolizidine alkaloid precursors, the alpha-alkyl chain length directly impacts both condensation efficiency and E/Z selectivity. Condensation of ethyl 2-bromobutanoate with a chiral pyrrolidine enamine yields the required intermediate at 63% with a 75/25 E/Z ratio. While the less sterically hindered ethyl 2-bromopropionate achieves a higher yield (89%), it fails to provide the essential ethyl side-chain required for target alkaloids like tashiromine [1].
| Evidence Dimension | Condensation yield and E/Z diastereomeric ratio |
| Target Compound Data | 63% yield (75/25 E/Z ratio) |
| Comparator Or Baseline | Ethyl 2-bromopropionate (89% yield, 90/10 E/Z ratio) |
| Quantified Difference | 26% lower yield but successfully installs the mandatory ethyl moiety |
| Conditions | Reaction with 2-methylenepyrrolidine derivative |
Highlights the necessary process trade-off: buyers must account for a moderate yield reduction to successfully install the critical alpha-ethyl group required for specific alkaloid targets.
Directly leveraging its optimal balance of reactivity and steric profile, ethyl 2-bromobutanoate is the premier choice for manufacturing pharmaceutical intermediates that require an alpha-ethyl carboxylate group. It is heavily utilized in the synthesis of thiazolone-based carbonic anhydrase inhibitors and antiepileptic drug precursors, where bulkier analogs fail to cyclize efficiently[1].
Based on its superior yield in copper-initiated radical additions compared to shorter-chain analogs, this compound is highly recommended for the green, solvent-free synthesis of complex gamma-lactones. This application is particularly relevant for the fragrance and flavor industry, as well as for synthesizing w-functionalized lactones from terminal alkenes [2].
Ethyl 2-bromobutanoate is uniquely suited for the total synthesis of specific pyrrolizidine and indolizidine alkaloids (such as tashiromine). Despite the inherent steric challenges in enamine condensation, it is the only viable homologous building block that can correctly install the requisite alpha-ethyl stereocenter, making it indispensable for advanced natural product research and specialized medicinal chemistry[3].
Flammable;Corrosive;Irritant